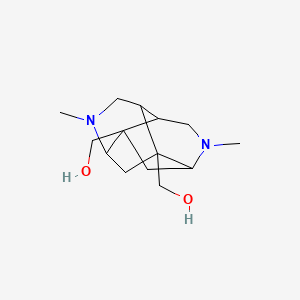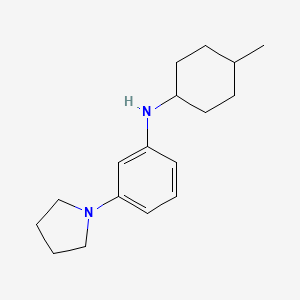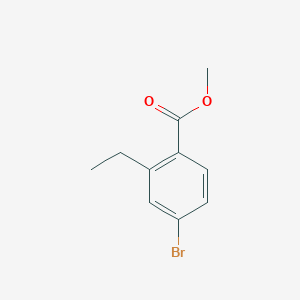
3-(Methylamino)-1-phenylpyrrolidin-2-one
Vue d'ensemble
Description
3-(Methylamino)-1-phenylpyrrolidin-2-one, commonly known as MPHP, is a synthetic cathinone that belongs to the pyrrolidinophenone class of compounds. It is a psychoactive drug that has gained popularity in the recreational drug market due to its euphoric and stimulant effects. However, the scientific community has also taken an interest in MPHP due to its potential in medicinal and research applications.
Applications De Recherche Scientifique
Anti-HIV Applications
3-(Methylamino)-1-phenylpyrrolidin-2-one derivatives have shown potential in anti-HIV research. A study by (Tamazyan et al., 2007) found that 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, a compound related to 3-(Methylamino)-1-phenylpyrrolidin-2-one, exhibits potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor.
Antitumor and Antimicrobial Properties
Compounds related to 3-(Methylamino)-1-phenylpyrrolidin-2-one have been synthesized with potential applications in antitumor and antimicrobial treatments. For instance, (Azmy et al., 2018) reported on the microwave-assisted synthesis of novel antitumor and antimicrobial compounds, highlighting the significant purity, yield, and eco-friendly reaction conditions of the synthesized products.
Synthesis of Neuroleptics
Research by (Iwanami et al., 1981) focused on the synthesis of benzamides derived from compounds similar to 3-(Methylamino)-1-phenylpyrrolidin-2-one, which showed potential as neuroleptics. The study evaluated the inhibitory effects of these compounds on apomorphine-induced stereotyped behavior in rats, finding a good correlation between structure and activity.
Antibacterial Activity
The antibacterial activity of derivatives of 3-(Methylamino)-1-phenylpyrrolidin-2-one has been explored. (Shi et al., 2011) reported the synthesis of 3-methylenepyrrolidine formyl hydroxyamino derivatives, which exhibited better in vitro antibacterial activity than existing drugs against drug-resistant clinical isolates, including MRSA and Haemophilus influenzae.
PARP Inhibitor for Cancer Treatment
In cancer research, derivatives of 3-(Methylamino)-1-phenylpyrrolidin-2-one have been identified as poly(ADP-ribose) polymerase (PARP) inhibitors. (Penning et al., 2009) discussed the development of these compounds, specifically highlighting one compound (ABT-888) in clinical trials for its potent inhibition of PARP-1 and PARP-2 enzymes, and its potential efficacy in combination with other cancer treatments.
Propriétés
IUPAC Name |
3-(methylamino)-1-phenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-12-10-7-8-13(11(10)14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGABWECUFIXIIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(C1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylamino)-1-phenylpyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



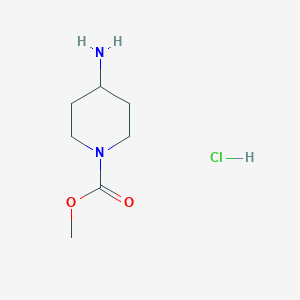
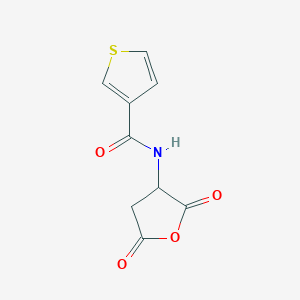



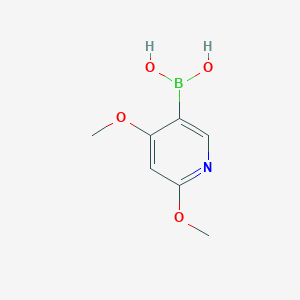
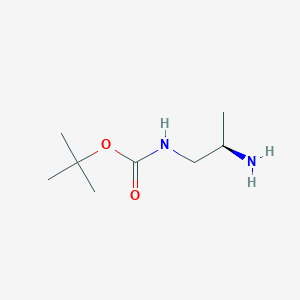
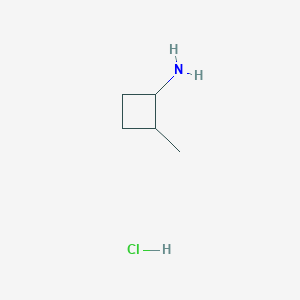

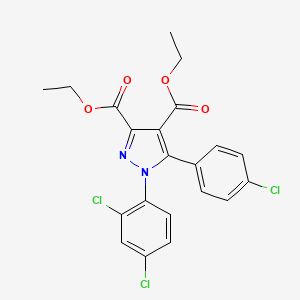
![methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1463916.png)
